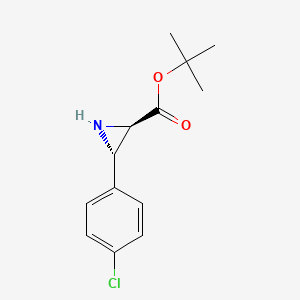
Hidrocloruro de Piperidin-2-ilmetil azepano-1-carboxilato
Descripción general
Descripción
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.8 g/mol . This compound is known for its versatile applications in scientific research and industry, particularly in the fields of chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: It is employed in the production of pharmaceuticals and other chemical products due to its stability and reactivity.
Métodos De Preparación
The synthesis of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with azepane-1-carboxylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield.
Análisis De Reacciones Químicas
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to perform several biological processes, such as the release of reactive oxygen species, activation of mitochondrial cytochrome C, and modulation of protein expression . These actions contribute to its pharmacological effects, including anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Evodiamine: Another piperidine alkaloid with significant antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with notable antimicrobial and anti-inflammatory activities.
The uniqueness of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12;/h12,14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQCZJCIZSORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)




![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)




![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)

